molecular formula C8H12Si B7799541 Dimethyl-phenyl-silane

Dimethyl-phenyl-silane

Cat. No.: B7799541
M. Wt: 136.27 g/mol
InChI Key: ZISUALSZTAEPJH-UHFFFAOYSA-N
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Description

It is a colorless liquid that is commonly used as a silylating agent in various chemical reactions . The compound is known for its ability to introduce silicon-containing groups into organic molecules, making it valuable in synthetic chemistry.

Preparation Methods

Dimethyl-phenyl-silane can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with dimethyldichlorosilane. The reaction proceeds as follows:

[ \text{C}_6\text{H}_5\text{MgBr} + \text{(CH}_3\text{)}_2\text{SiCl}_2 \rightarrow \text{C}_6\text{H}_5\text{SiH(CH}_3\text{)}_2 + \text{MgBrCl} ]

This reaction is typically carried out in an inert atmosphere to prevent the oxidation of the reagents . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Dimethyl-phenyl-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can act as a reducing agent in the presence of catalysts such as palladium or platinum.

    Substitution: this compound can undergo substitution reactions where the hydrogen atom attached to silicon is replaced by other functional groups.

Major products formed from these reactions include silanols, siloxanes, and various substituted silanes .

Mechanism of Action

The mechanism by which dimethyl-phenyl-silane exerts its effects depends on the specific reaction it is involved in. Generally, the silicon-hydrogen bond in the compound is highly reactive and can participate in various chemical transformations. For example, in hydrosilylation reactions, the silicon-hydrogen bond adds across double bonds in the presence of a catalyst, forming new silicon-carbon bonds . The molecular targets and pathways involved in these reactions are typically determined by the nature of the catalyst and the specific reaction conditions .

Comparison with Similar Compounds

Dimethyl-phenyl-silane can be compared with other similar organosilicon compounds such as:

    Trimethylsilane (CH3SiH3): Unlike this compound, trimethylsilane has three methyl groups attached to silicon. It is less reactive due to the absence of the phenyl group.

    Diphenylsilane (C6H5)2SiH2: This compound has two phenyl groups attached to silicon, making it more sterically hindered and less reactive in certain reactions compared to this compound.

    Phenylsilane (C6H5SiH3): Phenylsilane has one phenyl group and three hydrogen atoms attached to silicon.

This compound is unique in its balance of reactivity and steric properties, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

dimethyl(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Si/c1-9(2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISUALSZTAEPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-77-8
Record name Dimethylphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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